5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, a phenyl group, and a methoxyphenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism, leading to increased drug efficacy and reduced side effects.
Comparison with Similar Compounds
5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring but lacks the hydroxymethyl and methoxyphenyl groups.
Itraconazole: Another antifungal agent with a triazole ring, but with different substituents that confer unique properties.
Voriconazole: A triazole derivative used to treat fungal infections, with a structure similar to fluconazole but with additional fluorine atoms.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-9-7-13(8-10-15)11-19-18(24)17-16(12-23)20-22(21-17)14-5-3-2-4-6-14/h2-10,23H,11-12H2,1H3,(H,19,24) |
InChI Key |
BECOYNWQLDJCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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